1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride
Overview
Description
1-(Methoxymethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a pyrazole ring substituted with a methoxymethyl group and a sulfonyl chloride group. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1H-pyrazole-5-sulfonyl chloride with methoxymethyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
1H-pyrazole-5-sulfonyl chloride+methoxymethyl chloride→1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations need to be carefully selected.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids or bases depending on the reaction
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
1-(Methoxymethyl)-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The methoxymethyl group can also participate in reactions, providing additional sites for chemical modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 1-(Methoxymethyl)-1H-pyrazole-3-sulfonyl chloride
- 1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide
Uniqueness
1-(Methoxymethyl)-1H-pyrazole-5-sulfonyl chloride is unique due to the specific positioning of the methoxymethyl and sulfonyl chloride groups on the pyrazole ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. The presence of both a methoxymethyl group and a sulfonyl chloride group allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-(methoxymethyl)pyrazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c1-11-4-8-5(2-3-7-8)12(6,9)10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDQYIREWASRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=CC=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-93-5 | |
Record name | 1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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